2-Methylcyclotridecan-1-one
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Overview
Description
2-Methylcyclotridecan-1-one is an organic compound with the molecular formula C₁₄H₂₆O. It is a cyclic ketone, characterized by a thirteen-membered ring with a methyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclotridecan-1-one can be achieved through several methods. One common approach involves the cyclization of long-chain hydrocarbons followed by oxidation. For instance, the cyclization of a suitable diene precursor can be catalyzed by a transition metal catalyst, followed by oxidation to introduce the ketone functional group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of high-pressure reactors and efficient catalysts ensures high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclotridecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: Carboxylic acids and esters.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methylcyclotridecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Methylcyclotridecan-1-one involves its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, including enzyme-catalyzed reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Cyclododecanone: A twelve-membered cyclic ketone.
Cyclotridecanone: A thirteen-membered cyclic ketone without the methyl substitution.
2-Methylcyclododecanone: A twelve-membered cyclic ketone with a methyl group .
Uniqueness
2-Methylcyclotridecan-1-one is unique due to its specific ring size and the presence of a methyl group, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
63662-71-5 |
---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2-methylcyclotridecan-1-one |
InChI |
InChI=1S/C14H26O/c1-13-11-9-7-5-3-2-4-6-8-10-12-14(13)15/h13H,2-12H2,1H3 |
InChI Key |
ASQBFCPNMMCIGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCCC1=O |
Origin of Product |
United States |
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